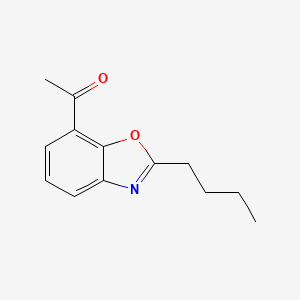

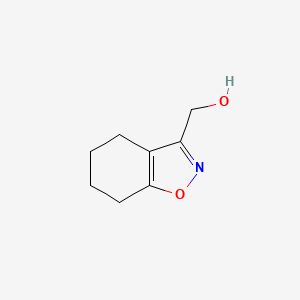

1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone involves the reaction of substituted phenols with aldehydes and amines. In one study, 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane was synthesized from 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine under methanol reflux conditions . Another related compound, 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane, was obtained using a similar method but starting with 2,4-di-tert-butyl-phenol . These methods highlight the versatility of phenols and aldehydes in creating benzoxazolyl compounds under reflux conditions.

Molecular Structure Analysis

The molecular structures of synthesized benzoxazolyl compounds were characterized using various analytical techniques. For instance, the structure of the synthesized 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane was confirmed by 1H NMR, IR, HR-MS, and elemental analysis, and its crystal structure was determined by X-ray single crystal diffraction . Similarly, the crystal structure of 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane was elucidated using X-ray diffraction, revealing a centrosymmetrical structure .

Chemical Reactions Analysis

The chemical reactivity of benzoxazolyl compounds can be inferred from their synthesis and subsequent reactions. For example, the compound synthesized in was further reacted with 2-naphthol to obtain a novel bridged tetra(phenol) compound, indicating the potential for further functionalization. The synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone described in also demonstrates the reactivity of benzoxazolyl compounds with amines and their ability to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolyl compounds are closely related to their molecular structure. The crystallographic data provided in and suggest that these compounds have well-defined crystalline structures with specific space groups and cell parameters. The use of DFT calculations and Hirshfeld surface analysis in to optimize the geometry and analyze noncovalent interactions further illustrates the complex nature of these molecules and their potential for forming supramolecular structures through hydrogen bonding and π-π interactions.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Fungicidal Agents : Novel compounds synthesized through annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones, including a derivative of 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone, showed moderate to excellent fungicidal activity (Mao, Song, & Shi, 2013).

Synthesis of Complex Metal Ligands : Benzimidazole ligands synthesized from derivatives of 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone showed potential in forming copper(II) complexes with significant catecholase-mimetic activities (Karaoğlu et al., 2016).

Oxidative Annulation and Proton Transfer Studies : Photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, related to 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone, provided access to functionalized polyheterocyclic ethanones. This research highlights the phenomenon of excited-state intramolecular proton transfer (Zhang et al., 2017).

Synthesis of Novel Benzoxazepin Derivatives : The compound has been used in the synthesis of new 1,4-benzoxazepin-2-one derivatives, offering efficient and simple synthesis methods under mild conditions (Khaleghi et al., 2011).

Biological Activities

Antimicrobial and Antifungal Activities : Benzazolyl pyrazoles derived from similar compounds demonstrated notable antimicrobial activities, particularly against Klebsiella pneumoniae, and exhibited significant antifungal properties against Penicillium chrysogenum (Suram et al., 2017).

Anti-Candida Activity : N-phenacyl derivatives of 2-mercaptobenzoxazole, similar to 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone, were effective against Candida strains, with several derivatives showing high anti-C. albicans activity (Staniszewska et al., 2021).

properties

IUPAC Name |

1-(2-butyl-1,3-benzoxazol-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-4-8-12-14-11-7-5-6-10(9(2)15)13(11)16-12/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJLPAXTCWAKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC(=C2O1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297929 |

Source

|

| Record name | 1-(2-Butyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-90-0 |

Source

|

| Record name | 1-(2-Butyl-7-benzoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Butyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)